molecular formula C8H11N3O B8626847 1-(5-Aminopyridin-2-yl)azetidin-3-ol

1-(5-Aminopyridin-2-yl)azetidin-3-ol

Cat. No.: B8626847
M. Wt: 165.19 g/mol
InChI Key: LADJZGLLZFZXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Aminopyridin-2-yl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a hydroxyl group at the 3-position and a 5-aminopyridin-2-yl group at the 1-position. This structure combines the rigidity of the azetidine ring with the aromatic and hydrogen-bonding capabilities of the aminopyridine moiety, making it a versatile intermediate in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)azetidin-3-ol

InChI

InChI=1S/C8H11N3O/c9-6-1-2-8(10-3-6)11-4-7(12)5-11/h1-3,7,12H,4-5,9H2

InChI Key

LADJZGLLZFZXKV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(5-Aminopyridin-2-yl)azetidin-3-ol with key analogs, emphasizing structural differences, physicochemical properties, and research applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₈H₁₁N₃O 165.20 -OH (azetidine), -NH₂ (pyridine) Potential pharmacophore for kinase inhibitors; limited solubility in aqueous media.
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol C₉H₁₀F₃N₃O 233.19 -CF₃, -OH (azetidine), -NH₂ (pyridine) Enhanced lipophilicity due to CF₃; used in preclinical studies for CNS-targeting agents. Solubility: 10 mM in DMSO.
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol C₁₀H₉FN₂OS 224.26 -F, -OH (azetidine), benzo[d]thiazole Fluorinated analog with potential antimicrobial activity; structural rigidity improves binding affinity.
1-(3-{1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1,2-dimethyl-propyl}-[1,2,4]oxadiazol-5-yl)-azetidin-3-ol C₂₀H₂₂N₈O₂ 380.45 Oxadiazole, pyrimidine, branched alkyl Designed for high-affinity protein-ligand interactions; investigated in oncology research.
3-(5-Aminopyridin-2-yl)azetidine-1-carboxylate C₉H₁₁N₃O₂ 193.21 Carboxylate ester (azetidine) Improved metabolic stability; used as a precursor for prodrug development.

Key Findings from Comparative Analysis:

Impact of Substituents on Lipophilicity: The trifluoromethyl (-CF₃) group in 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol increases lipophilicity (logP ~1.8), enhancing blood-brain barrier penetration compared to the parent compound . Conversely, the carboxylate ester in 3-(5-Aminopyridin-2-yl)azetidine-1-carboxylate reduces lipophilicity, favoring renal excretion and reducing toxicity .

Synthetic Challenges :

  • Nitro-to-amine reduction steps (e.g., in 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol ) show moderate yields (~29–73%), highlighting the difficulty of introducing functional groups without side reactions .
  • Silane-protected intermediates (e.g., tert-butyldimethylsilyl ethers) are commonly used to stabilize hydroxyl groups during synthesis .

Biological Activity: Fluorinated derivatives (e.g., 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol) exhibit enhanced antimicrobial and antitumor activity due to fluorine’s electronegativity and bioavailability . Oxadiazole-containing analogs (e.g., the compound in ) show promise in kinase inhibition, with IC₅₀ values in the nanomolar range.

Research and Development Trends

  • Pharmaceutical Applications : Derivatives of azetidin-3-ol are prioritized in drug discovery for their balanced ring strain (azetidine) and hydrogen-bonding capacity (pyridine/amine groups). For example, 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol is patented for use in solid pharmaceutical compositions targeting neurodegenerative diseases .
  • Material Science : Azetidine rings are explored as crosslinkers in polymer chemistry due to their reactivity and compact structure.

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